

Triethylindium Vapor Pressure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data and theoretical estimations for the vapor pressure of **triethylindium** (TEI). Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide combines a single reported experimental data point with thermodynamic principles to generate a vapor pressure curve. It also outlines a representative experimental protocol for measuring the vapor pressure of air-sensitive organometallic compounds like **triethylindium**.

Quantitative Vapor Pressure Data

The available quantitative data for the vapor pressure of **triethylindium** is sparse. A single experimental data point has been reported.[1] Additionally, the enthalpy of vaporization has been determined over a specific temperature range.

Table 1: Experimental Vapor Pressure and Thermodynamic Data for **Triethylindium**

Parameter	Value	Temperature (°C)
Vapor Pressure	1.2 Torr	40 °C[1]
Enthalpy of Vaporization (ΔΗναρ)	45.0 ± 0.7 kJ/mol	53 - 103 °C

Theoretical Vapor Pressure Curve Estimation

In the absence of a comprehensive set of experimental data points, the Clausius-Clapeyron equation can be utilized to estimate the vapor pressure of **triethylindium** at different temperatures. This equation relates the vapor pressure of a substance to its temperature and enthalpy of vaporization.

The integrated form of the Clausius-Clapeyron equation is:

$$ln(P_2/P_1) = -(\Delta Hvap/R) * (1/T_2 - 1/T_1)$$

Where:

- P1 is the vapor pressure at temperature T1
- P2 is the vapor pressure at temperature T2
- ΔHvap is the enthalpy of vaporization
- R is the ideal gas constant (8.314 J/(mol·K))

Using the known data point ($P_1 = 1.2$ Torr at $T_1 = 40$ °C or 313.15 K) and the enthalpy of vaporization ($\Delta Hvap = 45.0$ kJ/mol), we can calculate the expected vapor pressure at various temperatures.

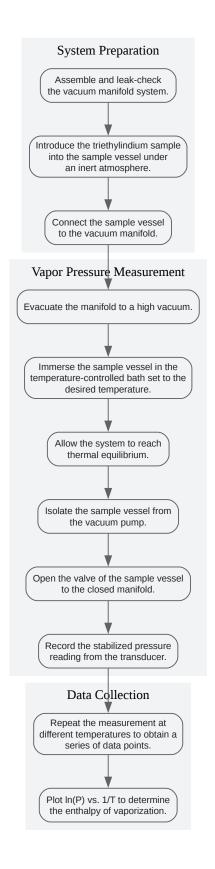
Table 2: Calculated Vapor Pressure Data for **Triethylindium**

Temperature (°C)	Temperature (K)	Calculated Vapor Pressure (Torr)
20	293.15	0.35
30	303.15	0.68
40	313.15	1.20
50	323.15	2.04
60	333.15	3.36
70	343.15	5.39
80	353.15	8.44

Representative Experimental Protocol for Vapor Pressure Measurement

The following describes a general methodology for determining the vapor pressure of a pyrophoric and air-sensitive liquid like **triethylindium**. This protocol is based on standard static vapor pressure measurement techniques.

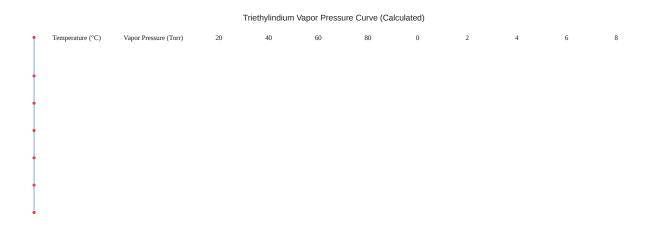
Objective: To measure the vapor pressure of **triethylindium** at various temperatures.


Materials and Apparatus:

- High-purity triethylindium sample
- High-vacuum manifold system with an inert gas (e.g., argon or nitrogen) inlet
- Temperature-controlled bath (e.g., oil bath or cryostat)
- Pressure transducer or manometer capable of measuring in the desired pressure range and resistant to chemical attack
- Sample vessel with a valve, connected to the vacuum manifold
- Thermocouple or precision thermometer

Vacuum pump

Experimental Workflow Diagram:



Click to download full resolution via product page

Caption: Experimental workflow for vapor pressure measurement.

Triethylindium Vapor Pressure Curve

The following diagram illustrates the relationship between temperature and the calculated vapor pressure of **triethylindium** based on the Clausius-Clapeyron equation.

Click to download full resolution via product page

Caption: Calculated vapor pressure curve for triethylindium.

Disclaimer: The vapor pressure curve and calculated data are theoretical estimations based on limited experimental input. For critical applications, it is recommended to consult experimentally verified data from primary scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Grátis: ANTOINE COEFFICIENTS FOR VAPOR PRESSURE 97 Material Claro e Objetivo em PDF para Estudo Rápido [passeidireto.com]
- To cite this document: BenchChem. [Triethylindium Vapor Pressure: A Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595915#triethylindium-vapor-pressure-curve-and-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com